3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a bromomethyl and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the bromomethyl group: This step often involves the bromination of a methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorine-containing reagents.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Fluorine-containing reagents: Used for introducing the fluorophenyl group.
Dehydrating agents: Used in the formation of the oxadiazole ring.
Major Products:
Substituted oxadiazoles: Resulting from nucleophilic substitution reactions.
Oxidized or reduced derivatives: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and fluorophenyl groups can enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 3-(4-(Chloromethyl)-3-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-(Bromomethyl)-3-chlorophenyl)-1,2,4-oxadiazole
- 3-(4-(Bromomethyl)-3-methylphenyl)-1,2,4-oxadiazole
Comparison:
- Uniqueness: The presence of both bromomethyl and fluorophenyl groups in 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- Reactivity: Compared to its analogs, the fluorine atom can significantly affect the compound’s reactivity and stability, making it distinct in its chemical behavior and potential applications.
Properties
IUPAC Name |
3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXTEJUTGXVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727475 | |
Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-64-0 | |
Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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